molecular formula C13H19NO3 B13632170 5-(Benzyloxy)-D-Leucine

5-(Benzyloxy)-D-Leucine

Cat. No.: B13632170
M. Wt: 237.29 g/mol
InChI Key: VVXODUGDJIQSTF-TVKKRMFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-D-Leucine is an organic compound that features a benzyloxy group attached to the D-Leucine amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-D-Leucine typically involves the protection of the amino group of D-Leucine, followed by the introduction of the benzyloxy group. One common method involves the use of benzyl chloride in the presence of a base to form the benzyloxy derivative. The reaction conditions often include solvents like ethanol and temperatures around 65°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-D-Leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction typically yields D-Leucine.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzyloxy)-D-Leucine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-D-Leucine involves its interaction with specific molecular targets and pathways. The benzyloxy group can influence the compound’s binding affinity to enzymes and receptors, potentially altering biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 1-Benzyloxy-5-phenyltetrazole
  • 5-Benzyloxyindole-3-carboxaldehyde

Uniqueness

5-(Benzyloxy)-D-Leucine is unique due to its combination of the benzyloxy group with the D-Leucine amino acid. This structural feature can impart distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

(2R)-2-amino-4-methyl-5-phenylmethoxypentanoic acid

InChI

InChI=1S/C13H19NO3/c1-10(7-12(14)13(15)16)8-17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3,(H,15,16)/t10?,12-/m1/s1

InChI Key

VVXODUGDJIQSTF-TVKKRMFBSA-N

Isomeric SMILES

CC(C[C@H](C(=O)O)N)COCC1=CC=CC=C1

Canonical SMILES

CC(CC(C(=O)O)N)COCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.